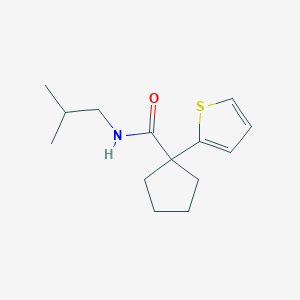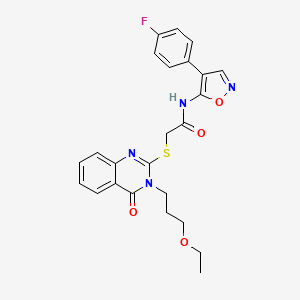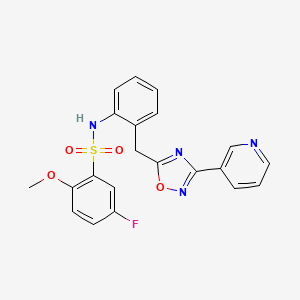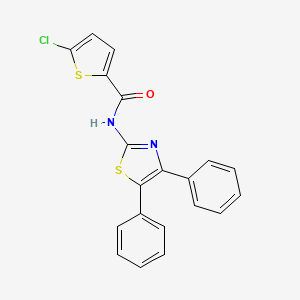![molecular formula C25H35N3O4S B2941282 N-(3-{4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide CAS No. 2103632-47-7](/img/structure/B2941282.png)
N-(3-{4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{4’-cyclopropyl-5’-oxo-8-azaspiro[bicyclo[321]octane-3,2’-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{4’-cyclopropyl-5’-oxo-8-azaspiro[bicyclo[321]octane-3,2’-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-{4’-cyclopropyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-{4’-cyclopropyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of N-(3-{4’-cyclopropyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, potentially inhibiting or activating biological pathways. This can lead to various effects, such as modulation of neurotransmitter release or inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3’-Cyclopropyl-2’,2’-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride: This compound shares a similar spirocyclic core but differs in the presence of fluorine atoms and a hydrochloride group.
Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1]Octane-3,4′-Imidazolidine]-1′-yl) Acetate: Another related compound with a spirocyclic structure, used in studies of apoptosis in leukemia cells.
Uniqueness
N-(3-{4’-cyclopropyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide is unique due to its combination of a spirocyclic core with a cyclopropyl and sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(4'-cyclopropyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-yl)-1-phenylpropyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4S/c29-24-16-32-25(17-28(24)19-6-7-19)14-20-8-9-21(15-25)27(20)13-12-23(18-4-2-1-3-5-18)26-33(30,31)22-10-11-22/h1-5,19-23,26H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAGQORWWAYZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(CC4CCC(C3)N4CCC(C5=CC=CC=C5)NS(=O)(=O)C6CC6)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2941200.png)
![5,6-dimethyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2941202.png)

![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)

![5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide](/img/structure/B2941210.png)
![2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2941212.png)
![N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2941213.png)
![(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2941214.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2941222.png)
